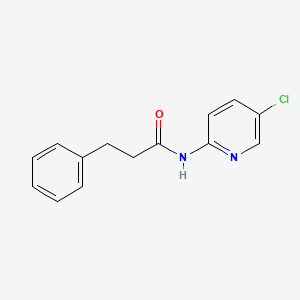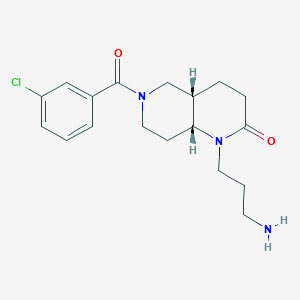
3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities such as antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities by interfering with various cellular processes such as DNA synthesis, protein synthesis, and cell signaling pathways. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA synthesis, leading to the inhibition of cell proliferation.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death process, in cancer cells. Moreover, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, it has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yields. Moreover, it has been extensively studied for its biological activities, making it a suitable candidate for further research. However, there are also some limitations associated with this compound. For example, its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its biological activities. Furthermore, its potential toxicity and side effects need to be carefully evaluated before its clinical use.
Direcciones Futuras
There are several future directions for the research on 3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole. One possible direction is to investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and infectious diseases. Moreover, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 5-chloro-2-methoxybenzohydrazide with 3-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 5-chloro-2-methoxybenzohydrazide with 3-methylbenzohydrazide in the presence of a dehydrating agent such as thionyl chloride. Both methods have been reported to yield high purity and good yields of the target compound.
Aplicaciones Científicas De Investigación
3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its biological activities. It has been reported to possess potent antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. In addition, it has been shown to exhibit antifungal activity against several fungal strains. Moreover, it has been reported to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-4-3-5-11(8-10)16-18-15(19-21-16)13-9-12(17)6-7-14(13)20-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWOSLYRVULUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N'-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5325017.png)


![1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5325035.png)
![4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5325043.png)
![N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5325051.png)

![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325069.png)
![2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5325073.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5325076.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide hydrochloride](/img/structure/B5325081.png)
![ethyl (4-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5325085.png)
![3-benzyl-1-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5325117.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5325133.png)